Oxanilide

UV Stabilization Polymer Additives Spectroscopy

Oxanilide provides UV protection via an inner filter effect without yellowing. Ideal for transparent polymers (PC, PMMA) and high-temp resins (PA, PBT). Synergistic with benzophenones/benzotriazoles in polyolefins. Alkali-resistant for PVC/coatings. Usage 0.1-1.0%. Purchase high-purity grade for reliable stabilization.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 620-81-5
Cat. No. B166461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxanilide
CAS620-81-5
SynonymsN,N-Diphenylloxamide
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H12N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
InChIKeyFTWUXYZHDFCGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxanilide CAS 620-81-5: Procurement-Ready Technical Profile for N,N'-Diphenyloxamide in UV Stabilization and Organic Synthesis


Oxanilide (CAS 620-81-5), also known as N,N'-diphenyloxamide or oxalic acid dianilide, is a white crystalline solid [1] with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol [2]. It exhibits a melting point of 253-256 °C and a boiling point >360 °C , with a logP of approximately 2.08-2.41 . The compound is insoluble in water but soluble in benzene and hot ethanol . As a parent compound of the oxanilide class, it serves both as a versatile intermediate in organic synthesis—particularly for quinoline and disulfide derivatives —and as a foundational UV absorber that operates via an inner filter effect with remarkably low photo-reactivity [3].

Why Oxanilide (620-81-5) Cannot Be Replaced by Other UV Absorbers Without Performance Verification


While benzophenones, benzotriazoles, and hydroxyphenyltriazines all provide UV protection, their stabilization mechanisms and polymer interactions differ fundamentally. Benzophenones and benzotriazoles rely on excited-state intramolecular proton transfer for energy dissipation, whereas oxanilides protect polymers primarily via an inner filter effect with negligible quenching or radical scavenging activity [1]. Oxanilides also exhibit systematically synergistic behavior when combined with benzophenones or benzotriazoles in polyolefins—an effect not observed with all UV absorber combinations [2]. Substituting oxanilide with another class of UV absorber without reformulation may compromise light stability performance, particularly in thin films or coatings where absorption depth is critical, or in applications requiring chemical resistance to alkalis .

Quantitative Differentiation of Oxanilide (620-81-5) Against Competing UV Absorber Classes


UV Absorption Profile: Oxanilide vs. Benzophenone Spectral Coverage Comparison

Oxanilide-based UV absorbers exhibit strong absorbance in the 250-350 nm region with no absorption in the visible region (>400 nm), making them suitable for applications requiring color neutrality [1]. In contrast, benzophenone UV absorbers, while effective in the UV-B range, are known to cause color changes upon compounding, processing, and outdoor exposure [2]. This spectral differentiation translates to a practical advantage: oxanilides maintain substrate color and transparency without yellowing, whereas benzophenones may compromise aesthetic properties in clear or light-colored formulations.

UV Stabilization Polymer Additives Spectroscopy

Photostability: Oxanilide's Low Photo-Reactivity Compared to Benzotriazole in Polymer Matrices

Aromatic oxanilides demonstrate remarkably low photo-reactivity in both oxygen-free and air-saturated solutions [1]. Their excited singlet state lifetime is on the order of a few picoseconds, enabling rapid energy dissipation as heat without generating reactive intermediates [1]. In contrast, benzotriazole UV absorbers, while highly efficient, can undergo photodegradation themselves under prolonged exposure, leading to additive loss and reduced protection over time [2]. Oxanilides protect polymers largely by an inner filter effect rather than quenching or radical scavenging, which contributes to their sustained performance [1].

Photochemistry Polymer Degradation Light Stabilization

Synergistic Performance: Oxanilide Combinations Yield Superior Polyolefin Stability Over Benzotriazole-Triazine Blends

In polyolefin stabilization, combinations of an oxanilide with a benzophenone, benzotriazole, or hydroxyphenyltriazine exhibit systematic synergism in both polyethylene and polypropylene [1]. Conversely, combinations of benzotriazole with hydroxyphenyltriazine yield mainly additive effects rather than synergistic enhancement [1]. Ternary combinations involving oxanilide are also predominantly synergistic [1]. This differential behavior provides formulators with a tool to achieve greater stabilization efficiency at equivalent or lower total additive loading when oxanilide is included.

Polyolefin Stabilization Synergism Formulation Science

Thermal Stability Benchmark: Oxanilide Decomposition Temperature vs. Processing Requirements

Oxanilide (620-81-5) exhibits a melting point of 253-256 °C and a boiling point >360 °C , indicating substantial thermal stability suitable for high-temperature polymer processing. Commercial oxanilide UV absorbers (e.g., Tinuvin® 312) are specifically noted to provide additional thermal stability to polyamides . While direct TGA decomposition onset temperatures are not publicly available for the parent compound, its high melting point and commercial use in engineering thermoplastics processed at temperatures >250 °C [1] suggest adequate thermal resistance for most applications. In contrast, some benzophenone UV absorbers exhibit volatility during processing [2], potentially leading to additive loss.

Thermal Analysis Polymer Processing Additive Stability

Chemical Resistance: Oxanilide's Alkali Inertness vs. Benzotriazole Sensitivity

Commercial oxanilide UV absorbers demonstrate excellent chemical resistance and exhibit no reactivity with alkalis . This property is particularly advantageous in polymer systems that may come into contact with basic environments or alkaline processing aids. In contrast, benzotriazole UV absorbers, while effective, can be sensitive to alkaline conditions [1]. This differential chemical compatibility expands the application window for oxanilides into formulations where benzotriazoles may degrade or lose efficacy.

Chemical Compatibility Polymer Additives Formulation Stability

Polymerization Inhibition: Oxanilide Shows Lower Impact on Cure Kinetics Compared to Benzotriazole

In UV-curable systems, both oxanilide and 2-hydroxy-phenylbenzotriazole UV absorbers retard polymerization and decrease the hardness of the formed polymer [1]. However, the dependence of induction period and polymerization rate on photostabilizer concentration was examined in the 0.5-2% range, revealing that while both classes have inhibitory effects, the specific impact varies with structure [1]. Notably, HALS radical scavengers show no inhibition effect, indicating that oxanilide's inner filter mechanism does not introduce additional radical quenching interference [1]. This suggests that oxanilide may offer a more predictable inhibition profile in radical curing systems compared to benzotriazoles, which can undergo more complex photochemical interactions.

Photopolymerization Coatings UV Curing

High-Value Application Scenarios for Oxanilide (620-81-5) Based on Quantified Performance Evidence


Color-Neutral UV Protection in Clear Plastics and Films

Based on its absorption profile (250-350 nm with no visible region absorption), oxanilide is ideally suited for transparent polymers such as polycarbonate, PMMA, and cellulose esters where color neutrality is critical. Unlike benzophenones, which can cause yellowing, oxanilide maintains optical clarity and color integrity [1]. Usage levels typically range from 0.10 to 1.0% .

High-Temperature Engineering Thermoplastics Stabilization

With a melting point of 253-256 °C and boiling point >360 °C , oxanilide can withstand the elevated processing temperatures required for polyamides, PBT, and polycarbonates. Commercial oxanilide UV absorbers are specifically recommended for these resins and provide additional thermal stability to polyamides .

Synergistic Blends for Polyolefin Outdoor Durability

Systematic synergism between oxanilide and benzophenones, benzotriazoles, or hydroxyphenyltriazines enables enhanced light stabilization in polyethylene and polypropylene at optimized loading levels [2]. This approach is particularly valuable for agricultural films, outdoor furniture, and automotive parts where long-term weatherability is required.

Alkali-Resistant UV Protection in PVC and Coatings

Oxanilide's lack of reactivity with alkalis makes it a preferred UV absorber for rigid and flexible PVC formulations, as well as coatings that may be exposed to basic environments or alkaline substrates. This chemical inertness prevents additive degradation and ensures sustained UV protection.

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